2-N-Boc-hexane-1,2-diamine

Description

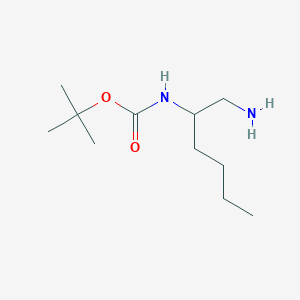

Structure

3D Structure

Properties

Molecular Formula |

C11H24N2O2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl N-(1-aminohexan-2-yl)carbamate |

InChI |

InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14) |

InChI Key |

WTRFQXAZKVGHBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 N Boc Hexane 1,2 Diamine and Analogous N Boc Protected Diamines

General Strategies for Regioselective Mono-Boc Protection of Diamines

The primary challenge in the mono-protection of symmetrical or unsymmetrical diamines lies in preventing the formation of the di-protected byproduct. scielo.org.mxsigmaaldrich.com Various methods have been developed to achieve high selectivity for the desired mono-protected product.

"One-Pot" Methodologies Employing In Situ Generated Acid Sources (e.g., Me3SiCl, SOCl2)

A significant advancement in the mono-Boc protection of diamines is the development of "one-pot" procedures that utilize an in situ source of hydrochloric acid (HCl). scielo.org.mxablesci.comresearchgate.net This method circumvents the use of hazardous and inconvenient compressed anhydrous HCl gas. redalyc.org Reagents such as chlorotrimethylsilane (B32843) (Me3SiCl) and thionyl chloride (SOCl2) react with anhydrous methanol (B129727) to generate the precise amount of HCl required to monoprotonate the diamine. scielo.org.mxredalyc.org

The underlying principle of this strategy is the differentiation of the two amino groups by converting one into its ammonium (B1175870) salt, rendering it significantly less nucleophilic. The remaining free amino group can then selectively react with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netbioorg.org

A general procedure involves dissolving the diamine in anhydrous methanol at 0 °C, followed by the dropwise addition of one equivalent of Me3SiCl. scielo.org.mx After allowing the mixture to warm to room temperature, Boc₂O is added, and the reaction proceeds to yield the mono-Boc-protected diamine. scielo.org.mx This methodology has been successfully applied to a range of diamines, from 1,2- to 1,8-diamines, with purities often exceeding 93%. scielo.org.mxredalyc.org While Me3SiCl is generally effective, the use of SOCl₂ as the HCl source has also been reported, though in some cases it may result in lower yields. scielo.org.mxresearchgate.net For instance, the mono-Boc protection of (1R,2R)-cyclohexane-1,2-diamine yielded 66% of the product with Me3SiCl, but only 41% with SOCl₂. scielo.org.mx

Control of Chemoselectivity through Stoichiometric and Additive Variations

Achieving high chemoselectivity in the mono-Boc protection of diamines can be controlled by carefully managing the stoichiometry of the reagents. chemicalforums.com By using a precise 1:1 molar ratio of the diamine to the protecting agent (Boc₂O), the formation of the di-Boc-protected byproduct can be minimized. chemicalforums.com Slow addition of the Boc anhydride (B1165640) to a solution of the diamine is a common technique to maintain this stoichiometric balance and prevent over-acylation. bioorg.orgchemicalforums.com

The use of additives can also influence the selectivity. The "one-pot" method described previously is a prime example, where the addition of an acid source is crucial for differentiating the two amine functionalities. scielo.org.mxresearchgate.net The initial protonation of one amine group effectively deactivates it towards acylation by Boc₂O. researchgate.netbioorg.org This strategy has proven effective for both symmetrical and unsymmetrical diamines, providing a reliable route to the mono-protected products in good yields. researchgate.net

The following table summarizes the yields for the mono-Boc protection of various diamines using the Me3SiCl "one-pot" method.

| Diamine | Product | Yield (%) | Purity (%) |

| (1R,2R)-cyclohexane-1,2-diamine | tert-butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 |

| (1R,2R)-1,2-diphenylethane-1,2-diamine | tert-butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 | 98 |

| 1,2-diaminopropane | tert-butyl (2-aminopropyl)carbamate | 55 | 93 |

| 1,3-diaminopropane | tert-butyl (3-aminopropyl)carbamate | 60 | >99 |

| 1,4-diaminobutane | tert-butyl (4-aminobutyl)carbamate | 72 | >99 |

| 1,5-diaminopentane | tert-butyl (5-aminopentyl)carbamate | 70 | >99 |

| 1,6-diaminohexane | tert-butyl (6-aminohexyl)carbamate | 75 | >99 |

| 1,7-diaminoheptane | tert-butyl (7-aminoheptyl)carbamate | 68 | >99 |

| 1,8-diaminooctane | tert-butyl (8-aminooctyl)carbamate | 73 | >99 |

| Data sourced from a study on the selective mono-Boc protection of diamines. scielo.org.mx |

Orthogonal Protection Strategies for Differential Reactivity of Amine Moieties

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. bham.ac.ukorganic-chemistry.org In the context of diamines, this enables the distinct manipulation of each amino group. entrechem.com For example, one amine can be protected with a Boc group, which is acid-labile, while the other is protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.orgorganic-chemistry.org

This differential protection is crucial for the synthesis of complex molecules where the two amino functionalities require different reaction pathways. entrechem.com The azido (B1232118) group, which can be reduced to an amine under mild conditions, also serves as a useful orthogonal protecting group in conjunction with the Boc group. sigmaaldrich.com This approach provides access to valuable orthogonally protected building blocks, such as cycloalkane-1,2-diamines, in enantiomerically pure forms. entrechem.com

Enantioselective Synthesis of Chiral 1,2-Diamines as Precursors

Chiral 1,2-diamines are fundamental structural motifs in many pharmaceuticals, natural products, and chiral ligands. nih.gov Their enantioselective synthesis is therefore of great importance.

Catalytic Asymmetric Diamination of Alkenes

The direct catalytic asymmetric diamination of alkenes is a highly attractive and atom-economical method for synthesizing chiral 1,2-diamines. rsc.orgnih.gov This approach involves the addition of two nitrogen atoms across a carbon-carbon double bond. rsc.org Significant progress has been made in this area, with various catalytic systems being developed.

One notable strategy involves the use of a chiral aryliodine(I) catalyst, which operates through an iodine(I/III) catalytic cycle with an oxidant like m-chloroperbenzoic acid (mCPBA). organic-chemistry.orgscispace.com This system has been successfully applied to the enantioselective vicinal diamination of styrenes, achieving high enantiomeric excesses (91-98%). organic-chemistry.orgscispace.com

Another approach utilizes a chiral organoselenium catalyst in combination with a bifunctional nucleophile, such as N,N'-bistosyl urea, and an oxidant. nih.gov This method facilitates the syn-diamination of a variety of trans-1,2-disubstituted alkenes in good yields and enantioselectivities. nih.gov

Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has also emerged as a powerful method for the regio- and enantioselective synthesis of differentially protected 1,2-diamine derivatives. nih.govacs.org The pivaloyl group on the allylic amine is crucial for the success of this transformation. nih.govacs.org

Asymmetric Ring-Opening Reactions of Meso-Aziridines and Azabenzonorbornadienes

The catalytic asymmetric ring-opening of meso-aziridines is a well-established and efficient strategy for accessing chiral 1,2-diamines with two different amino groups. rsc.org This desymmetrization reaction involves the nucleophilic attack on one of the two enantiotopic carbon atoms of the aziridine (B145994) ring.

A variety of catalysts have been employed for this purpose. For instance, a heterobimetallic catalyst system composed of a Brønsted basic rare earth metal alkoxide and a Lewis acidic rare earth metal triflate has been shown to effectively promote the ring-opening of meso-aziridines with malonates, yielding chiral γ-amino esters with excellent enantioselectivities (>97% ee). acs.orgnih.gov Chiral N,N'-dioxide–Mg(OTf)₂ complexes have also been used to catalyze the asymmetric ring-opening of meso-aziridines with primary alcohols, anilines, and water. rsc.org

Furthermore, chiral 1,2,3-triazolium chlorides have been developed as catalysts for the asymmetric ring-opening of meso-aziridines with trimethylsilyl (B98337) halides, suggesting a reaction pathway involving hypervalent silicate (B1173343) ions. acs.org The concept of using a chiral anion to mediate the enantioselective ring-opening of meso-aziridinium ions has also been demonstrated, where a binaphthol-phosphate anion forms a chiral ion pair with the aziridinium (B1262131) cation. nih.gov

The asymmetric ring-opening of azabenzonorbornadienes with amines, catalyzed by transition metals, provides another route to chiral diaminotetralines. rsc.org

The following table presents data from a study on the catalytic asymmetric ring-opening of meso-aziridines with dimethyl malonate using a heterodinuclear rare earth metal Schiff base catalyst.

| Meso-Aziridine | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Cbz-cis-2,3-dimethylaziridine | Chiral γ-amino ester | 91 | 99 |

| N-Boc-cis-cyclohexene imine | Chiral γ-amino ester | 99 | >99.5 |

| N-Boc-cis-cycloheptene imine | Chiral γ-amino ester | 98 | 99 |

| N-Boc-cis-cyclooctene imine | Chiral γ-amino ester | 63 | 98 |

| Data sourced from a study on the catalytic asymmetric ring-opening of meso-aziridines. acs.org |

Resolution Techniques for Racemic Diamine Intermediates

The synthesis of chiral compounds like 2-N-Boc-hexane-1,2-diamine often starts from a racemic mixture of the diamine precursor. The separation of these enantiomers, a process known as resolution, is crucial for obtaining enantiomerically pure final products. A widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org

For racemic diamines, chiral acids such as tartaric acid are commonly employed. acs.orgresearchgate.net The reaction of a racemic diamine with an enantiomerically pure chiral acid results in a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org

Once the diastereomeric salts are separated, the desired enantiomer of the diamine can be recovered by treatment with a base to neutralize the chiral acid. libretexts.org This classical resolution technique has been successfully applied to various diamines, including trans-cyclohexane-1,2-diamine, using tartaric acid. acs.orgresearchgate.netresearchgate.net The efficiency of the resolution can be determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC) and polarimetry. acs.org

The general principle of resolving a racemic diamine with a chiral acid is illustrated below:

Racemic Diamine (R/S) + Chiral Acid (R') → Diastereomeric Salts (R,R') and (S,R')

Separation of Diastereomers via Crystallization

Isolated Diastereomer (e.g., R,R') + Base → Enantiomerically Pure Diamine (R) + Recovered Chiral Acid Salt

This method can, in principle, be applied to resolve racemic 1,2-hexanediamine before or after the Boc-protection step.

Derivatization and Functionalization Reactions of N-Boc-Protected Amines

The N-Boc protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its ease of removal under specific circumstances. This allows for the selective derivatization and functionalization of the protected amine.

Selective Cleavage of the N-Boc Group under Controlled Conditions (e.g., Thermal, Acidic)

The removal of the N-Boc group, or deprotection, is a fundamental transformation in synthetic chemistry. This can be achieved under various controlled conditions.

Acidic Conditions: The most common method for N-Boc deprotection involves treatment with strong acids. nih.gov Reagents like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in organic solvents such as dioxane or ethyl acetate, are frequently used. nih.govtotal-synthesis.com The mechanism involves protonation of the carbamate (B1207046), leading to the formation of a stable tertiary carbocation (isobutylene) and carbamic acid, which subsequently decarboxylates to release the free amine. total-synthesis.com

Thermal Conditions: Thermolytic deprotection of N-Boc groups offers an alternative, catalyst-free method. researchgate.net This can be achieved by heating the N-Boc protected amine in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net The use of continuous flow reactors allows for precise control over temperature and residence time, enabling selective deprotection. nih.govacs.org For instance, it has been demonstrated that an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by carefully controlling the temperature. nih.govacs.org

The table below summarizes various conditions for N-Boc deprotection.

Table 2: Selected Conditions for N-Boc Deprotection

| Condition | Reagent/Solvent | Temperature | Notes | Reference(s) |

|---|---|---|---|---|

| Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Room Temperature | Standard and widely used method. | total-synthesis.com |

| Acidic | HCl in Dioxane/Ethyl Acetate | Room Temperature | Generates the amine hydrochloride salt. | nih.gov |

| Acidic | Oxalyl chloride in Methanol | Room Temperature | Mild conditions with high yields. | nih.govrsc.org |

| Thermal | 2,2,2-Trifluoroethanol (TFE) | 150°C (in flow) | Catalyst-free deprotection. | nih.gov |

Directed C-H Lithiation and Subsequent Electrophilic Trapping (e.g., for pyrrolidines and piperidines)

The functionalization of C-H bonds adjacent to the nitrogen atom in N-Boc protected heterocycles is a powerful tool for creating molecular complexity. This is often achieved through directed lithiation followed by quenching with an electrophile. nih.govbeilstein-journals.org This strategy has been extensively studied for N-Boc-pyrrolidine and N-Boc-piperidine. nih.govbeilstein-journals.org

The process involves the deprotonation of the α-carbon to the nitrogen using a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78°C). beilstein-journals.orgresearchgate.net This generates a lithiated intermediate that can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a substituent at the α-position. nih.govresearchgate.net

Enantioselective versions of this reaction have been developed using chiral ligands, such as (-)-sparteine (B7772259) or its surrogates, to control the stereochemistry of the newly formed stereocenter. beilstein-journals.orgnih.gov The lithiated intermediate can also undergo transmetalation, for example with zinc chloride (ZnCl₂), to form an organozinc species, which can then participate in palladium-catalyzed cross-coupling reactions (Negishi coupling). nih.gov

While these methods are well-established for cyclic amines, the principles can be conceptually extended to the functionalization of acyclic N-Boc protected diamines like this compound, although the regioselectivity might be more challenging to control.

Nucleophilic Substitution Reactions with Chiral Triflate Esters

N-Boc protected amines can act as nucleophiles in substitution reactions. A particularly effective method for forming new C-N bonds with control of stereochemistry involves the use of chiral triflate esters as electrophiles. rsc.orgrsc.org Trifluoromethanesulfonate (triflate, OTf) is an excellent leaving group, which facilitates Sₙ2 reactions. rsc.org

This methodology has been used to synthesize N-(aminocycloalkylene)amino acid derivatives. rsc.orgrsc.org The process involves the reaction of an N-Boc-protected aminopyrrolidine or aminopiperidine with an enantiopure α-hydroxy acid ester that has been converted into its corresponding chiral triflate ester. The nucleophilic attack by the amine proceeds via an Sₙ2 mechanism, resulting in the inversion of the stereocenter and the formation of the product with high enantiomeric and diastereomeric purity. rsc.orgrsc.org

The general reaction is as follows:

R¹-OH (chiral) + Tf₂O → R¹-OTf (chiral triflate ester)

R¹-OTf + H₂N-R²-NHBoc → BocHN-R²-NH-R¹ + HOTf

This approach provides a reliable route for the derivatization of the free amino group in compounds like this compound with chiral moieties.

Applications As Versatile Building Blocks in Advanced Organic Synthesis

Precursors for Diverse Polymeric Materials

Mono-Boc-protected diamines are fundamental monomers in the synthesis of specialized polymers. The presence of two distinct amine functionalities—one protected and one free—allows for controlled polymerization and subsequent functionalization.

Biodegradable polymers are of significant interest for biomedical applications like gene delivery. One important class is poly(disulfide amine)s, which are designed to be stable in the extracellular environment but degrade within the reducing environment of the cell cytoplasm, releasing their therapeutic payload.

The synthesis of these polymers often involves a Michael addition reaction. For example, research has shown that N-Boc protected diamines such as N-Boc-1,2-diaminoethane and N-Boc-1,6-diaminohexane can be reacted with N,N′-cystaminebisacrylamide (CBA). nih.govacs.org This is followed by the deprotection of the Boc group under acidic conditions. nih.gov The resulting cationic polymer possesses disulfide bonds in its main chain and pendant primary amine groups, which are crucial for binding genetic material and facilitating endosomal escape. nih.govacs.org The properties and transfection efficiency of these polymers are dependent on the length of the diamine spacer. acs.org Although not specifically cited for this purpose, the structure of 2-N-Boc-hexane-1,2-diamine makes it a candidate for creating similar poly(disulfide amine)s with specific degradation and gene-binding characteristics.

Table 1: N-Boc-Protected Diamines in Poly(disulfide amine) Synthesis

| Monomer | Polymerization Partner | Key Polymer Feature | Application | Reference |

|---|---|---|---|---|

| N-Boc-1,2-diaminoethane | N,N′-cystaminebisacrylamide | Cationic, Biodegradable | Gene Delivery | nih.gov |

| N-Boc-1,4-diaminobutane | N,N′-cystaminebisacrylamide | Cationic, Biodegradable | Gene Delivery | nih.gov |

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. Their unique structure makes them ideal for applications in drug delivery, diagnostics (theranostics), and catalysis. mdpi.comscispace.com Chiral diamines are particularly valuable in constructing dendrimers with specific stereochemical properties. acs.org

The synthesis of dendrimers can be achieved through convergent or divergent approaches, often involving the iterative reaction between a diamine and a multifunctional core or branching unit, such as cyanuric chloride. researchgate.net The use of a mono-Boc-protected diamine allows for controlled, stepwise growth of the dendritic structure. After the coupling reaction, the Boc group can be removed to expose a new primary amine on the dendrimer's surface, which can then be used for further branching or for the attachment of functional molecules like imaging agents or drugs. mdpi.comresearchgate.net The chiral nature of this compound could be exploited to create chiral dendrimers, where the stereochemistry could influence molecular recognition and biological interactions. acs.org

Intermediates for the Synthesis of Complex Molecular Architectures

The dual functionality of mono-Boc-protected diamines makes them key intermediates for building complex, often biologically active, molecules.

Platinum complexes, such as cisplatin, are a cornerstone of cancer chemotherapy. To improve their efficacy and reduce side effects, researchers are developing targeted platinum drugs. One strategy involves attaching the platinum complex to a polyamide that can selectively bind to specific DNA sequences in cancer cells. nih.govnih.gov

The synthesis of these conjugates can involve coupling a polyamide chain to a ligand, which is then used to form the platinum complex. ucl.ac.uk Vicinal diamines (1,2-diamines) are common ligands in platinum complexes. researchgate.net A mono-Boc-protected diamine like this compound could theoretically be used in such a synthesis. The free amine could be acylated to attach the polyamide backbone, followed by deprotection of the Boc group. The resulting vicinal diamine moiety would then be ready to chelate to a platinum center, creating a targeted therapeutic agent. ucl.ac.ukresearchgate.net

Bicyclic proline analogs are conformationally constrained amino acids that are valuable in medicinal chemistry for creating peptides and peptidomimetics with enhanced stability and specific folding patterns. nuph.edu.uanuph.edu.ua The 2-azabicyclo[2.1.1]hexane framework is one such analog that has garnered significant interest. nih.govresearchgate.net

The synthesis of these complex bicyclic systems is a multistep process. While direct synthesis from this compound is not reported, related precursors containing amino and hydroxyl groups on a hexane (B92381) chain can be envisioned as starting points for the requisite intramolecular cyclization reactions needed to form the rigid bicyclic structure. For instance, published syntheses of 2-azabicyclo[2.1.1]hexanes often start from cyclobutene (B1205218) derivatives, highlighting the complexity of forming this strained ring system. nih.govresearchgate.net The development of synthetic routes starting from acyclic precursors like functionalized hexanes remains an area of interest. nuph.edu.uaresearchgate.net

Scaffolds for Surface Modification and Material Science

The ability to introduce primary amine groups onto a surface is crucial for the covalent attachment of biomolecules, polymers, or other functional coatings. Diamines are frequently used for this purpose in a process called aminolysis. While the use of this compound specifically is not documented, the general principle is well-established with similar compounds like 1,6-hexanediamine. This process can be used to modify the surface of biodegradable polyesters, for example. The diamine reacts with the ester groups on the polymer surface, leaving one amine group covalently attached to the surface and the other free for further functionalization. The use of a mono-Boc-protected diamine would offer a controlled method for introducing a protected amine, which could be deprotected at a later stage for subsequent reactions. This approach provides a versatile platform for creating biocompatible and functional material surfaces.

Fabrication of Self-Assembled Monolayers (SAMs)

No research findings are available for the use of this compound in this application.

Synthesis of Precursors to Biologically Relevant Scaffolds

Intermediates for γ-Aminobutyric Acid (GABA) Analogues

No research findings are available for the use of this compound in this application.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. worldscientific.comresearchgate.netnih.gov These calculations solve the Schrödinger equation for a given arrangement of atoms, providing the electronic energy and a corresponding wave function from which numerous properties can be derived. worldscientific.com The process typically involves geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface, representing the most stable conformation. worldscientific.comacs.org

For a molecule like 2-N-Boc-hexane-1,2-diamine, DFT calculations can map the electron density distribution, identifying nucleophilic and electrophilic sites and thus predicting how the molecule will interact with other reagents. The calculated properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges, provide a quantitative basis for understanding its reactivity. researchgate.net These computational models are essential for predicting how structural modifications to the diamine scaffold will influence its electronic properties and, consequently, its performance in catalytic applications.

Table 1: Computed Properties for this compound nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₂₄N₂O₂ |

| Molecular Weight | 216.32 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

| Exact Mass | 216.183778013 Da |

| Topological Polar Surface Area | 64.4 Ų |

| Heavy Atom Count | 15 |

Mechanistic Investigations of Enantioselective Processes

Computational studies are instrumental in unraveling the complex mechanisms of enantioselective reactions catalyzed by chiral diamines and their derivatives. researchgate.net By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, providing a detailed picture of how stereoselectivity is achieved.

Transition State Analysis and Energy Landscapes

A critical aspect of mechanistic investigation is the identification and characterization of transition states (TS), which are saddle points on the potential energy surface connecting reactants and products. acs.org The energy of the transition state determines the activation energy and thus the rate of the reaction. In enantioselective catalysis, the difference in the energies of the transition states leading to the (R) and (S) products dictates the enantiomeric excess (ee) of the reaction.

Computational methods allow for the precise calculation of these transition state structures and their corresponding energies. researchgate.net For reactions involving catalysts derived from chiral diamines, this involves modeling the interaction of the substrate with the catalyst-metal complex or the organocatalyst itself. For instance, in a Michael addition reaction, DFT calculations can model the approach of the nucleophile to the electrophile within the chiral environment created by the catalyst, revealing the specific non-covalent interactions that stabilize one transition state over the other. unl.pt

Understanding Stereoinduction and Chiral Recognition Mechanisms

The origin of stereoinduction lies in the ability of the chiral catalyst to differentiate between the two prochiral faces of a substrate or two enantiomeric reactants. This chiral recognition is a result of specific, directional non-covalent interactions between the catalyst and the substrate in the transition state. acs.org These can include hydrogen bonds, steric repulsion, and electrostatic interactions. unl.ptacs.org

Computational modeling can visualize and quantify these interactions. For example, in a reaction catalyzed by a derivative of this compound, calculations might reveal a crucial hydrogen bond between the amide N-H of the catalyst and a carbonyl group on the substrate, an interaction that is only possible in the transition state leading to the major enantiomer. acs.org Similarly, steric clashes between a bulky group on the catalyst and the substrate can destabilize the transition state leading to the minor enantiomer.

Conformational Analysis and Steric Effects in Chiral Induction

The three-dimensional structure of a catalyst is paramount to its function. For flexible molecules like this compound, which possesses several rotatable bonds, conformational analysis is crucial. nih.gov Different conformations of the catalyst can lead to vastly different stereochemical outcomes. Computational methods can be used to explore the conformational landscape of the catalyst and the catalyst-substrate complex to identify the most stable and catalytically active conformations. researchgate.net

Steric effects play a significant role in chiral induction. The bulky tert-butoxycarbonyl (Boc) group in this compound, for instance, can effectively block one face of the reactive center, forcing the substrate to approach from the less hindered side. By systematically varying the size and position of substituents on the diamine scaffold in silico, chemists can predict how these changes will affect the steric environment around the active site and, in turn, the enantioselectivity of the reaction. scielo.br

Predictive Modeling for Reaction Outcomes and Catalyst Design

A major goal of computational chemistry in catalysis is to move from rationalizing experimental results to predicting them. researchgate.net By developing accurate computational models, it is possible to screen virtual libraries of potential catalysts and predict their effectiveness for a given reaction. This in silico approach can significantly accelerate the discovery of new and improved catalysts, reducing the time and resources required for experimental synthesis and testing. researchgate.net

For example, a computational model could be used to predict the enantiomeric excess for the reaction of a series of different aldehydes with a nitroalkene, catalyzed by various derivatives of this compound. unl.pt Such models, once validated with experimental data, can guide the design of new catalysts with optimized steric and electronic properties for a specific transformation. This predictive power is a testament to the growing synergy between computational and experimental chemistry in the field of asymmetric catalysis. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Organocatalytic and Metal-Catalyzed Systems

Chiral vicinal diamines are foundational to many asymmetric catalytic systems. Future research will undoubtedly explore the use of 2-N-Boc-hexane-1,2-diamine and its derivatives as ligands in a wider array of metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and diamination reactions. nih.govresearchgate.net In the realm of organocatalysis, where small organic molecules catalyze reactions, derivatives of this diamine could be employed in Michael additions, aldol (B89426) reactions, and Mannich reactions, offering a metal-free alternative for producing enantiomerically pure compounds. researchgate.netrsc.org

A study on bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine for the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene highlights the potential of such scaffolds. The results demonstrate varying levels of conversion and enantioselectivity, underscoring the importance of the catalyst's structural features. mdpi.com

| Catalyst Type | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Sulfonamide Derivative | 88 | 28 |

| Amide Derivative | 93 | 41 |

| Alkylated Amine Derivative | 72 | 34 |

| Arylated Amine Derivative | 69 | 30 |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights

A deeper understanding of reaction mechanisms is key to developing more efficient catalysts. Future research will leverage advanced techniques to probe catalytic cycles involving diamine scaffolds. In-situ spectroscopic methods, such as specialized NMR and IR spectroscopy, can provide real-time data on reaction intermediates. Computational chemistry and Density Functional Theory (DFT) calculations will continue to be invaluable for modeling transition states and predicting the origins of stereoselectivity, guiding the rational design of more effective catalysts. acs.orgresearchgate.net

Design of Next-Generation Chiral Diamine Scaffolds for Enhanced Performance

While this compound is a useful building block, future work will focus on designing novel diamine scaffolds with enhanced catalytic activity and selectivity. This involves modifying the diamine backbone to create more rigid or conformationally constrained structures, which can lead to better stereochemical control. nih.gov The development of "sparteine surrogates," synthetic diamines that mimic the catalytic properties of the scarce natural product, is an active area of research where new scaffolds are continuously being designed and evaluated. researchgate.net Computational predictions of properties like basicity and conformational freedom are becoming instrumental in the design of these next-generation ligands. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, where reactions are run in continuous streams rather than in batches, offer significant advantages in terms of safety, scalability, and efficiency. durham.ac.uk Future research will likely focus on adapting the synthesis of this compound and its derivatives to continuous flow processes. unimi.it This is particularly relevant for procedures like mono-Boc protection, which can be challenging to perform selectively in batch mode. semanticscholar.org Automated synthesis platforms can further accelerate the discovery process by rapidly creating libraries of related diamine ligands for screening.

High-Throughput Screening for New Reactivity and Selectivity

To accelerate the discovery of new applications for chiral diamines, high-throughput screening (HTS) methodologies are becoming indispensable. enamine.net This involves rapidly testing a large library of catalysts (derived from various diamine scaffolds) against a wide range of substrates and reaction types. By combining automated synthesis with HTS, researchers can quickly identify optimal catalysts for specific transformations, uncovering new reactivity and selectivity profiles that would be difficult to find through traditional, hypothesis-driven research. This approach enables the rapid expansion from a small library to the exploration of billions of new potential compounds. enamine.net

Q & A

Q. What are the optimal synthetic routes for preparing 2-N-Boc-hexane-1,2-diamine in high purity?

To synthesize this compound, a standard approach involves protecting the primary amine of hexane-1,2-diamine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting hexane-1,2-diamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or dichloromethane) under basic conditions (e.g., using triethylamine or DMAP). The reaction is monitored via TLC or NMR to ensure complete protection. Purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) or recrystallization yields the product in high purity. Storage at 0–6°C under inert atmosphere is recommended to prevent decomposition .

Q. How can researchers characterize the stereochemical purity of this compound?

Stereochemical purity is critical for applications in asymmetric synthesis. Techniques include:

- Chiral HPLC : Using a chiral stationary phase (e.g., cellulose- or amylose-based columns) to resolve enantiomers.

- NMR with chiral shift reagents : Adding europium-based reagents induces splitting of signals for enantiomeric differentiation.

- Polarimetry : Measuring optical rotation to confirm enantiomeric excess (ee).

For example, analogous cyclohexane-diamine derivatives were analyzed using these methods to validate enantiopurity .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store the compound in a sealed container under an inert gas (e.g., argon) at 0–6°C to minimize hydrolysis of the Boc group. Avoid exposure to moisture, acids, or bases, as these can degrade the protecting group. Stability studies on similar Boc-protected amines recommend refrigeration and desiccant use for long-term storage .

Advanced Research Questions

Q. How does the Boc protecting group influence the reactivity of this compound in subsequent reactions?

The Boc group sterically shields the protected amine, reducing its nucleophilicity and preventing undesired side reactions (e.g., alkylation or acylation at the amine site). This allows selective functionalization of the secondary amine. Deprotection under acidic conditions (e.g., TFA or HCl in dioxane) regenerates the free amine for further reactions. For example, Boc-deprotected diamines have been used as ligands in catalytic systems, where the free amine coordinates to transition metals .

Q. What strategies can mitigate common side reactions during the synthesis of this compound?

- Temperature control : Maintain reaction temperatures below 25°C to avoid overprotection or dimerization.

- Stoichiometric precision : Use a slight excess of Boc anhydride (1.1–1.2 equiv) to ensure complete mono-protection.

- Moisture-free conditions : Employ anhydrous solvents and inert atmosphere to prevent hydrolysis of Boc groups.

These strategies are derived from protocols for analogous Boc-protected ethylenediamines .

Q. How can this compound be utilized as a ligand in asymmetric catalysis?

After deprotection, the free diamine can act as a chiral ligand in transition-metal catalysis. For instance:

- Coordination with palladium or ruthenium : Enhances enantioselectivity in hydrogenation or cross-coupling reactions.

- Asymmetric alkylation : The ligand’s stereochemistry directs substrate orientation, as seen in cyclohexane-diamine-based catalysts .

Optimization involves screening metal precursors (e.g., Pd(OAc)₂), solvents, and additives to maximize catalytic efficiency.

Q. What methodologies are employed to study the kinetic stability of this compound under various pH conditions?

- pH-dependent stability assays : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC or LC-MS.

- Kinetic profiling : Calculate half-life () and degradation rate constants () to identify stable pH ranges.

For example, studies on similar Boc-protected amines revealed instability below pH 3 (rapid deprotection) and above pH 10 (slow hydrolysis) .

Q. How do steric and electronic effects of the Boc group affect the diamine’s interaction with biological targets?

The Boc group increases lipophilicity, enhancing membrane permeability in drug design applications. However, steric hindrance may reduce binding affinity to target proteins. Comparative studies using protected vs. deprotected diamines (e.g., in enzyme inhibition assays) can quantify these effects. For instance, trifluoromethyl-substituted diamines showed altered binding kinetics due to electronic effects .

Q. What role does this compound play in the synthesis of complex organic molecules?

It serves as a versatile building block for:

- Peptidomimetics : Incorporation into backbone-modified peptides via solid-phase synthesis.

- Macrocyclic compounds : Ring-closing metathesis (RCM) or amidation reactions to form constrained structures.

- Metal-organic frameworks (MOFs) : Coordination with metal nodes to create porous materials for catalysis or sensing.

Case studies on cyclohexane-diamine derivatives highlight its utility in constructing chiral architectures .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields may arise from variations in:

- Solvent purity : Trace water or acids can degrade Boc groups, reducing yield.

- Workup protocols : Incomplete extraction or washing steps may leave impurities.

- Analytical methods : NMR integration errors vs. HPLC quantification.

A systematic review of literature protocols (e.g., comparing reaction scales and purification techniques) can identify optimal conditions. Cross-referencing with analogous diamine syntheses (e.g., ethylenediamine derivatives) provides additional insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.